4-(2-Chloroethanesulfonyl)benzoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Chloroethanesulfonyl)benzoyl chloride is an organochlorine compound characterized by the presence of both a benzoyl chloride and a chloroethanesulfonyl group. This compound is notable for its reactivity and utility in various chemical synthesis processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Chloroethanesulfonyl)benzoyl chloride typically involves the reaction of benzoyl chloride with 2-chloroethanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as toluene and may require a catalyst to facilitate the process .
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to remove impurities.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(2-Chloroethanesulfonyl)benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Acylation Reactions: It can act as an acylating agent in Friedel-Crafts acylation reactions, introducing the benzoyl group into aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or alcohols, typically under basic conditions.
Friedel-Crafts Acylation: This reaction often requires a Lewis acid catalyst such as aluminum chloride (AlCl3) and is conducted under anhydrous conditions.
Major Products:
Substitution Reactions: Products include substituted benzoyl derivatives.
Acylation Reactions: Products are typically aromatic ketones with the benzoyl group attached to the aromatic ring.
Wissenschaftliche Forschungsanwendungen
4-(2-Chloroethanesulfonyl)benzoyl chloride has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be utilized in the modification of biomolecules for research purposes.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(2-Chloroethanesulfonyl)benzoyl chloride involves its reactivity as an electrophile. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. This reactivity is primarily due to the presence of the chloroethanesulfonyl and benzoyl chloride groups, which are highly reactive towards nucleophiles .
Vergleich Mit ähnlichen Verbindungen
- 2-Chloroethanesulfonyl chloride
- Benzoyl chloride
- Methanesulfonyl chloride
- Cyclohexanesulfonyl chloride
Comparison: 4-(2-Chloroethanesulfonyl)benzoyl chloride is unique due to the combination of both the benzoyl and chloroethanesulfonyl groups, which impart distinct reactivity and versatility in chemical synthesis. Compared to similar compounds, it offers a broader range of applications due to its dual functional groups .
Eigenschaften
CAS-Nummer |
7185-00-4 |
---|---|
Molekularformel |
C9H8Cl2O3S |
Molekulargewicht |
267.13 g/mol |
IUPAC-Name |
4-(2-chloroethylsulfonyl)benzoyl chloride |
InChI |
InChI=1S/C9H8Cl2O3S/c10-5-6-15(13,14)8-3-1-7(2-4-8)9(11)12/h1-4H,5-6H2 |
InChI-Schlüssel |
LIFQHEOXAVQTBU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)Cl)S(=O)(=O)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.